molecular formula C15H23NO2S B1450286 Tert-butyl 2-amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 1453117-17-3

Tert-butyl 2-amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B1450286
CAS No.: 1453117-17-3
M. Wt: 281.4 g/mol
InChI Key: UHGIJBKLNXBFLV-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C15H23NO2S and its molecular weight is 281.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles

2-(thio)ureabenzothiazoles (TBT and UBT), which include compounds structurally related to Tert-butyl 2-amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, have been shown to possess a broad spectrum of biological activities. These compounds are of great importance in medicinal chemistry, with derivatives such as Frentizole used for the treatment of rheumatoid arthritis and systemic lupus erythematosus. This review covers synthetic methodologies, highlighting recent approaches and the variety of substituents that can be added to these compounds, illustrating their potential as pharmacophores due to their varied biological activities (Rosales-Hernández et al., 2022).

Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives

Focusing on the chemistry of 2-amino and 2-mercapto substituted benzothiazoles, this review illuminates recent trends and methodologies, including one-pot, atom economy procedures that adhere to principles of green chemistry. Given that easy functionalization of the benzothiazole moiety allows for its use as a reactive building block in organic synthesis, this could indicate potential pathways for synthesizing and manipulating compounds like this compound for various applications, including drug development and material science (Zhilitskaya et al., 2021).

Properties

IUPAC Name

tert-butyl 2-amino-6,6-dimethyl-5,7-dihydro-4H-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2S/c1-14(2,3)18-13(17)11-9-6-7-15(4,5)8-10(9)19-12(11)16/h6-8,16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGIJBKLNXBFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(C1)SC(=C2C(=O)OC(C)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 2-amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Tert-butyl 2-amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Tert-butyl 2-amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 4
Tert-butyl 2-amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 5
Tert-butyl 2-amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 6
Tert-butyl 2-amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.